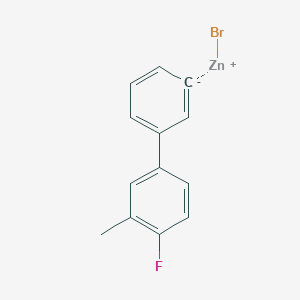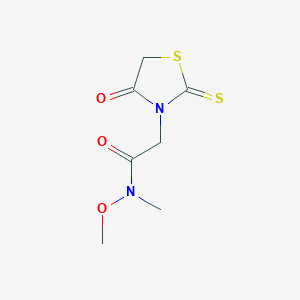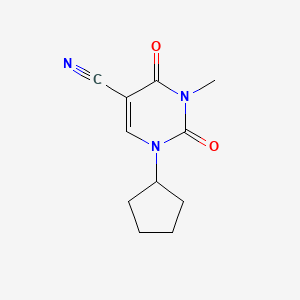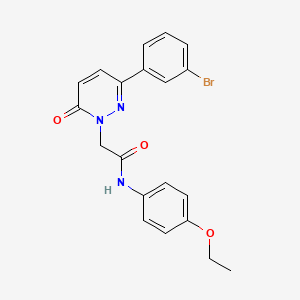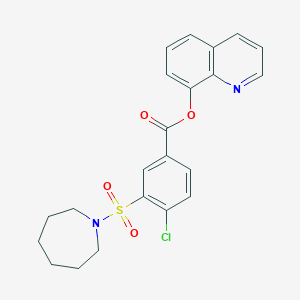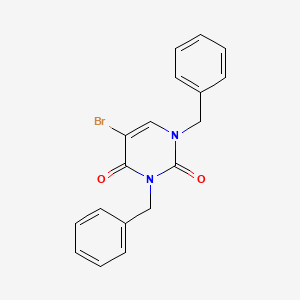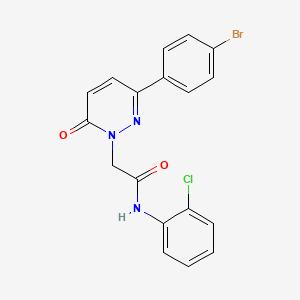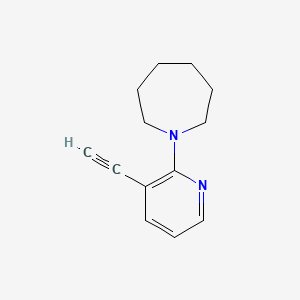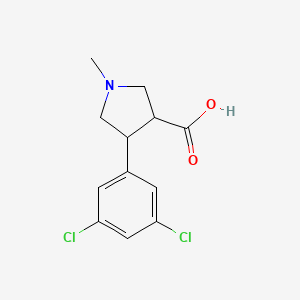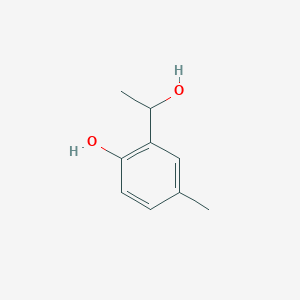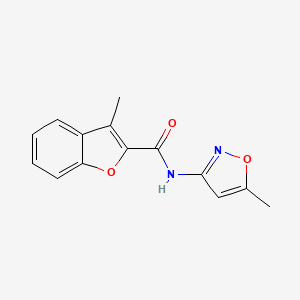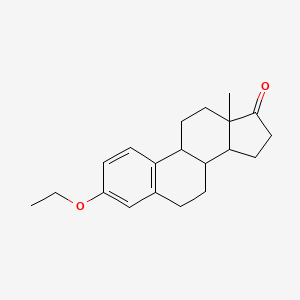
3-Ethoxyestra-1,3,5(10)-trien-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxyestra-1,3,5(10)-trien-17-one is a synthetic steroidal compound that belongs to the class of estrogens. It is structurally related to estrone, a naturally occurring estrogen. This compound is characterized by the presence of an ethoxy group at the 3-position and a ketone group at the 17-position of the steroid nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyestra-1,3,5(10)-trien-17-one typically involves the modification of estrone or its derivatives. One common method includes the ethylation of estrone at the 3-position to introduce the ethoxy group. This can be achieved using ethyl iodide in the presence of a strong base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxyestra-1,3,5(10)-trien-17-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-ethoxyestra-1,3,5(10)-trien-17-ol.
Reduction: Reduction of the ketone group at the 17-position can yield 3-ethoxyestra-1,3,5(10)-trien-17β-ol.
Substitution: The ethoxy group at the 3-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Ethoxyestra-1,3,5(10)-trien-17-ol.
Reduction: 3-Ethoxyestra-1,3,5(10)-trien-17β-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxyestra-1,3,5(10)-trien-17-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its estrogenic activity and its effects on cellular processes.
Medicine: Research is conducted on its potential therapeutic uses, including hormone replacement therapy and treatment of estrogen-related disorders.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Ethoxyestra-1,3,5(10)-trien-17-one involves its interaction with estrogen receptors. Upon binding to these receptors, the compound modulates the transcription of estrogen-responsive genes. This leads to various physiological effects, including regulation of reproductive functions and maintenance of secondary sexual characteristics .
Comparison with Similar Compounds
Similar Compounds
Estrone: A naturally occurring estrogen with a hydroxyl group at the 3-position.
Estradiol: Another natural estrogen with hydroxyl groups at both the 3- and 17-positions.
Mestranol: A synthetic estrogen with a methoxy group at the 3-position and an ethinyl group at the 17-position.
Uniqueness
3-Ethoxyestra-1,3,5(10)-trien-17-one is unique due to the presence of the ethoxy group at the 3-position, which can influence its estrogenic activity and metabolic stability. This structural modification can result in different pharmacokinetic and pharmacodynamic properties compared to other estrogens .
Properties
Molecular Formula |
C20H26O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-ethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H26O2/c1-3-22-14-5-7-15-13(12-14)4-6-17-16(15)10-11-20(2)18(17)8-9-19(20)21/h5,7,12,16-18H,3-4,6,8-11H2,1-2H3 |
InChI Key |
HJKAXJBZYISPAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


